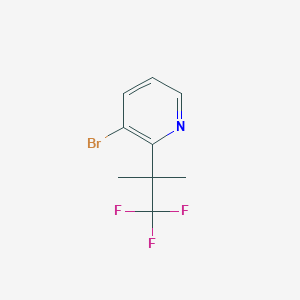
3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is an organic compound that features a bromine atom, a trifluoromethyl group, and a pyridine ring
Preparation Methods
The synthesis of 3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine typically involves multiple steps. One common method starts with the bromination of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which 3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine exerts its effects depends on its specific application. In biological systems, it may act as a thiol-reactive trifluoromethyl probe, interacting with specific molecular targets through covalent bonding or hydrogen bonding interactions . The compound’s trifluoromethyl group can enhance its lipophilicity and metabolic stability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine include:
1-Bromo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene: This compound features a benzene ring instead of a pyridine ring, which can influence its reactivity and applications.
3-Bromo-1,1,1-trifluoro-2-propanol: This compound has a hydroxyl group instead of a pyridine ring, making it useful in different types of chemical reactions and applications.
3-Bromo-1,1,1-trifluoroacetone: This compound features a carbonyl group, which can significantly alter its chemical properties and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of trifluoromethyl-substituted compounds in scientific research and industry.
Properties
Molecular Formula |
C9H9BrF3N |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
3-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine |
InChI |
InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-6(10)4-3-5-14-7/h3-5H,1-2H3 |
InChI Key |
ZMNQQHLJNAHIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14806304.png)


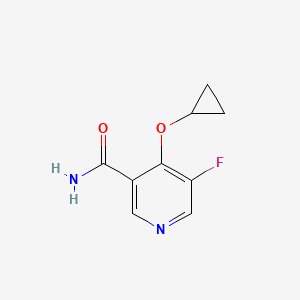
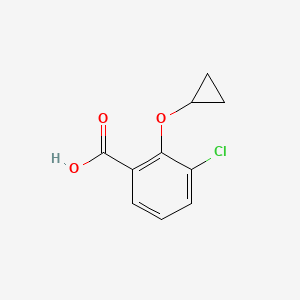

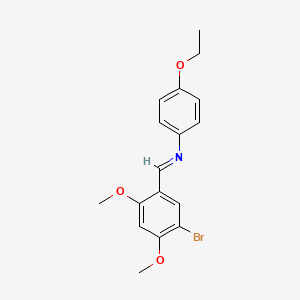

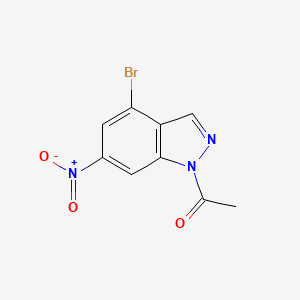
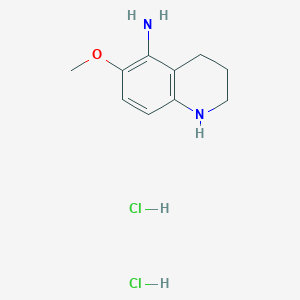
![Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14806371.png)
![[(4S)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14806381.png)
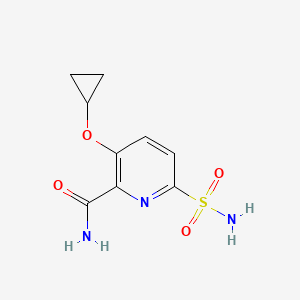
![2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide](/img/structure/B14806388.png)
